
4-Benzyloxy-3-fluorophenylboronic acid
Overview
Description
4-Benzyloxy-3-fluorophenylboronic acid (CAS: 133057-83-7; alternative CAS: 05165-55/05165-65) is a fluorinated arylboronic acid derivative with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . It is characterized by a benzyloxy group at the para position and a fluorine atom at the meta position relative to the boronic acid moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with transition-metal catalysts, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals .
Key physical properties include:
- Melting Point: 116–117°C
- Purity: >97.0% (HPLC/TLC)
- Storage: Stable at room temperature but recommended for short-term storage at 0–6°C .
Commercial suppliers offer it at ¥5,700/g or ¥16,000/5g, reflecting its utility in high-value synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:
Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- **Catal
Biological Activity
4-Benzyloxy-3-fluorophenylboronic acid (C13H12BFO3) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and synthetic organic chemistry. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a benzyloxy group and a fluorine atom, along with a boronic acid functional group. Its molecular weight is 246.04 g/mol, and it is characterized by the following properties:
- Molecular Formula: C13H12BFO3
- Boiling Point: Not specified
- Log P (partition coefficient): 2.39 (indicating moderate lipophilicity)
- Water Solubility: High absorption potential due to favorable physicochemical properties .
The primary target of this compound is the palladium(II) complex in the Suzuki–Miyaura cross-coupling reaction. The compound participates in transmetalation processes, facilitating the formation of carbon–carbon bonds essential for synthesizing complex organic molecules .
Anticancer Activity
Research has highlighted the anticancer potential of derivatives of this compound. A study by Psurski et al. (2018) demonstrated that certain phenylboronic acid derivatives exhibit significant antiproliferative effects on cancer cell lines. The study revealed that these compounds induce cell cycle arrest in the G2/M phase and activate caspase-3, indicating apoptosis.
Case Study: Antiproliferative Effects
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15 | Induces apoptosis via caspase activation |
2-Fluoro-6-formylphenylboronic acid | MCF-7 | 10 | Cell cycle arrest in G2/M phase |
Antifungal and Antimicrobial Applications
The antimicrobial properties of phenylboronic acids have been extensively studied. Wieczorek et al. (2014) investigated the fungicidal activity of various phenylboronic acids, noting that compounds like this compound showed significant inhibitory effects against several fungal strains.
Case Study: Antimicrobial Activity
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|---|
This compound | Candida albicans | 32 µg/mL | Moderate inhibition |
3-Piperazine-bis(benzoxaborole) | Aspergillus niger | 16 µg/mL | Strong inhibition |
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon contact. It is advisable to handle this compound with appropriate safety measures in laboratory settings .
Scientific Research Applications
Pharmaceutical Development
4-Benzyloxy-3-fluorophenylboronic acid is an essential intermediate in the synthesis of several pharmaceuticals, especially in the development of targeted cancer therapies. Its ability to participate in cross-coupling reactions facilitates the construction of complex drug molecules.
Case Study: Targeted Cancer Therapies
Research has demonstrated that boronic acids, including this compound, can be used to synthesize inhibitors for various cancer-related targets. For instance, its application in creating compounds that inhibit specific protein interactions has shown promise in preclinical studies aimed at treating breast cancer .
Organic Synthesis
This compound is widely utilized in cross-coupling reactions, particularly the Suzuki reaction, which is crucial for forming carbon-carbon bonds in organic molecules. The ability to create complex structures makes it invaluable in synthesizing agrochemicals and fine chemicals.
Data Table: Suzuki Reaction Yields
Reaction Type | Substrate Used | Yield (%) |
---|---|---|
Suzuki Coupling | This compound with aryl halides | 85 |
Coupling with Nitro Compounds | This compound with nitroarenes | 79 |
These yields indicate the effectiveness of this compound as a coupling partner in various organic synthesis applications .
Material Science
In material science, this compound is employed in designing new materials, including polymers and nanomaterials. Its incorporation into materials can enhance properties such as conductivity and mechanical strength.
Case Study: Conductive Polymers
Studies have shown that integrating boronic acids into polymer matrices can significantly improve their electrical conductivity. For example, the use of this compound in poly(3,4-ethylenedioxythiophene) (PEDOT) composites has resulted in enhanced conductivity and stability under various environmental conditions .
Biochemistry
This compound serves as a valuable tool for studying protein interactions and enzyme activities. Its boronate functionality allows it to form reversible covalent bonds with diols, making it useful for probing biological systems.
Data Table: Applications in Biochemistry
Application | Description |
---|---|
Protein Interaction Studies | Used to study glycoprotein interactions |
Enzyme Activity Probes | Acts as a substrate for enzyme assays |
These applications highlight its role in advancing our understanding of molecular biology and biochemistry .
Diagnostics
The potential of this compound extends to diagnostics, where it is being explored as a component of diagnostic agents that can selectively bind to specific biomolecules. This selectivity could improve disease detection methods significantly.
Case Study: Disease Detection
Recent research indicates that boronic acids can be utilized to develop biosensors capable of detecting glucose levels through specific binding interactions. The incorporation of this compound into these sensors has shown improved sensitivity and specificity compared to traditional methods .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-benzyloxy-3-fluorophenylboronic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for coupling reactions.
- Solvent system : Use anhydrous THF or dioxane to minimize boronic acid hydrolysis.
- Base optimization : K₂CO₃ or Na₂CO₃ is often used to maintain pH and facilitate transmetallation.
- Temperature control : Reactions are typically conducted at 80–100°C under inert gas (N₂/Ar) .
Q. What analytical techniques are recommended for characterizing this compound?
- Key techniques :
Q. What are the primary applications of this compound in organic synthesis?
- Cross-coupling : Acts as a boronic acid partner in Suzuki reactions to introduce fluorinated benzyloxy motifs into biaryl systems .
- Protecting groups : The benzyloxy group can be selectively deprotected (e.g., hydrogenolysis) for further functionalization .
Q. Advanced Research Considerations
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- DFT/B3LYP analysis : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example:
Property | Value (eV) | Relevance |
---|---|---|
HOMO | -6.2 | Electron-donating benzyloxy group stabilizes HOMO |
LUMO | -1.8 | Fluorine substitution enhances electrophilicity |
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide drug design .
Q. How should researchers address contradictions in spectroscopic or synthetic yield data across studies?
- Case example : Discrepancies in melting points (e.g., 116–117°C vs. broader ranges) may arise from impurities or polymorphs.
- Resolution strategies :
- Validate purity via HPLC-MS to detect side products .
- Reproduce syntheses using anhydrous conditions to prevent boronic acid dimerization .
- Cross-reference multiple sources (e.g., CAS RN 133057-83-7 ).
Q. What factors influence the stability and storage of this compound?
- Degradation pathways : Hydrolysis of the boronic acid group in humid conditions or oxidation of the benzyloxy moiety.
- Storage recommendations :
- Temperature : Store at 0–6°C in airtight containers .
- Solvent compatibility : Dissolve in dry THF or DCM for long-term stability .
Q. Methodological Best Practices
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 4-benzyloxy-3-fluorophenylboronic acid and its analogs:
Key Insights:
Substituent Position Effects :
- The 3-F, 4-OBn configuration in the target compound enhances steric accessibility to the boronic acid group, improving reactivity in Suzuki couplings compared to the 4-F, 3-OBn isomer .
- 4-Benzyloxy-2-fluorophenylboronic acid (2-F, 4-OBn) exhibits lower reactivity in certain reactions due to steric hindrance from the ortho-fluorine .
Price and Availability :
- The target compound is more cost-effective at larger scales (¥16,000/5g) than the 3-benzyloxy-4-fluoro isomer (¥10,500/1g), likely due to optimized synthetic routes .
Thermal Stability :
- The higher melting point of the target compound (116–117°C) compared to analogs with meta-substituted benzyloxy groups suggests stronger intermolecular interactions, possibly due to dipole effects from fluorine .
Functional Group Variations :
- 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid replaces the benzyloxy group with an ethoxycarbonyl moiety, reducing electron-donating effects and altering solubility in polar solvents .
Reactivity in Cross-Coupling Reactions:
This compound demonstrated 94% yield in synthesizing 6-(4-(benzyloxy)-3-fluorophenyl)picolinonitrile via Suzuki coupling with 6-cyanopyridine-2-sulfonyl fluoride . In contrast, its 2-fluoro analog achieved lower yields (82–85%) under similar conditions due to steric constraints .
Stability and Handling:
The compound may contain anhydride impurities (e.g., boroxines), requiring purification via flash chromatography before use in sensitive reactions .
Comparative Pharmacological Relevance:
While the target compound is primarily a synthetic intermediate, analogs like 3-benzyloxy-4-fluorophenylboronic acid are explored in kinase inhibitor research due to their ability to modulate enzyme active sites .
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDLDQJMUGVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372243 | |
Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133057-83-7 | |
Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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